- Preparation of salts and solvates of N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methylmethanesulfonamide for the treatment of abnormal cell growth., World Intellectual Property Organization, , ,
Cas no 717907-75-0 (PF-562271)

PF-562271 structure
Nom du produit:PF-562271
Numéro CAS:717907-75-0
Le MF:C21H20F3N7O3S
Mégawatts:507.488812446594
MDL:MFCD17170115
CID:68682
PubChem ID:11713159
PF-562271 Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF-562271
- N-Methyl-N-(3-((2-(2-oxoindolin-5-ylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)methyl)pyridin-2-yl)methanesulfonamide
- N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF562271
- PROPAPGYL PF-562271
- n-methyl-n-(3-(((2-((2-oxo-2,3-dihydro-1h-indol-5-yl)amino)-5-trifluoromethylpyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- PF-562271 FAK
- RTKS KINASE INHIBITOR
- K5BX8ZA7UF
- PF 562271
- C21H20F3N7O3S
- PF-00562271 free base
- SR-00000003721-2
- HMS3244L07
- BCP01852
- PF562271 besylate;PF 562271 besylate
- MLS006011245
- SMR004703004
- SR-00000003721
- AMY21304
- GTPL9381
- NSC754356
- HMS3265M11
- HMS3265M12
- MZDKLVOWGIOKTN-UHFFFAOYSA-N
- s2890
- NCGC00242495-01
- 717907-75-0
- BDBM50318884
- CCG-265006
- N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- HMS3651D06
- AKOS015904318
- NCGC00242495-18
- N-methyl-N-{3-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]pyridin-2-yl}methanesulfonamide
- NSC-800849
- AS-16220
- HY-10459
- PF-562,271-26
- J-521695
- PF-562271; VS-6062
- Methanesulfonamide, n-[3-[[[2-[(2,3-dihydro-2-oxo-1h-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]- n-methyl-
- UNII-K5BX8ZA7UF
- PF-562271 [WHO-SDG]
- SCHEMBL1206959
- HMS3244K08
- NSC800849
- 3bz3
- PF-562271 BESILATE
- BRD-K99545815-001-01-4
- PF-562,271
- HMS3244K07
- N-[3-[[[2-[(2,3-H-2-oxo-1H-indol-5-yl)amino]-5-(trifluoroMe)-4-pyrimidinyl]amino]Me]-2-pyridinyl]-N-Me-methanesulfonamide 95%
- PF-562271 free base
- EX-A1385
- CHEBI:91370
- MFCD16038299
- HMS3265N12
- AC-27466
- SW219484-2
- DTXSID10471000
- PF-562271- (FAK)
- 717907-75-0 (free base)
- Q27163236
- Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl
- FT-0711878
- Kinome_3857
- N-[3-[[[2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-methanesulfonamide
- N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]methanesulfonamide
- n-[3-[[[2-[(2,3-dihydro-2-oxo-1h-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-n-methylmethanesulfonamide
- BCPP000114
- CHEMBL1084546
- HMS3265N11
- NSC-754356
- SDCCGSBI-0654422.P001
- PF-562271?
- BRD-K99545815-074-03-7
- BRD-K99545815-001-06-3
- BRD-K99545815-074-02-9
- DTXCID40162555
- DTXCID20208905
- DTXSID40240064
- BRD-K99545815-003-01-0
- VS6062
- UNII-FK2M84H8UI
- N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide; PF-562271
- N-methyl-N-(3-(((2-((2-oxo-1,3-dihydroindol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- PF-562271 (WHO-SDG)
- N-methyl-N-{3-[({2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]pyridin-2-yl}methanesulfonamide
- PF 562271 [WHO-DD]
-
- MDL: MFCD17170115
- Piscine à noyau: 1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30)
- La clé Inchi: MZDKLVOWGIOKTN-UHFFFAOYSA-N
- Sourire: S(C([H])([H])[H])(N(C([H])([H])[H])C1=C(C([H])=C([H])C([H])=N1)C([H])([H])N([H])C1C(C(F)(F)F)=C([H])N=C(N=1)N([H])C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C(N2[H])=O)(=O)=O
Propriétés calculées
- Qualité précise: 507.13000
- Masse isotopique unique: 507.13004319g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 7
- Complexité: 856
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 138
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.540
- Point de fusion: No data available
- Point d'ébullition: No data available
- Point d'éclair: No data available
- Le PSA: 140.82000
- Le LogP: 3.85020
PF-562271 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-562271 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB447071-5 mg |
N-[3-[[[2-[(2,3-H-2-oxo-1H-indol-5-yl)amino]-5-(trifluoroMe)-4-pyrimidinyl]amino]Me]-2-pyridinyl]-N-Me-methanesulfonamide 95%; . |
717907-75-0 | 5mg |
€319.40 | 2023-07-18 | ||
Ambeed | A301515-5mg |
N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide |
717907-75-0 | 98+% | 5mg |
$135.0 | 2025-02-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031713-10mg |
PF-562271,98% |
717907-75-0 | 98% | 10mg |
¥1038 | 2024-05-22 | |
MedChemExpress | HY-10459-10mM*1mLinDMSO |
PF-562271 |
717907-75-0 | 99.68% | 10mM*1mLinDMSO |
¥1451 | 2022-05-30 | |
Ambeed | A301515-250mg |
N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide |
717907-75-0 | 98+% | 250mg |
$12.00 | 2022-05-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2465-10 mg |
PF562271 |
717907-75-0 | 97.65% | 10mg |
¥1815.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2465-1 mL * 10 mM (in DMSO) |
PF562271 |
717907-75-0 | 97.65% | 1 mL * 10 mM (in DMSO) |
¥1815.00 | 2022-04-26 | |
MedChemExpress | HY-10459-10mg |
PF-562271 |
717907-75-0 | 99.68% | 10mg |
¥1850 | 2024-04-17 | |
TRC | P293920-2.5mg |
PF-562271 |
717907-75-0 | 2.5mg |
$ 115.00 | 2023-09-06 | ||
DC Chemicals | DC3169-100 mg |
PF-562271 |
717907-75-0 | >98% | 100mg |
$400.0 | 2022-02-28 |
PF-562271 Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
PF-562271 Preparation Products
PF-562271 Littérature connexe
-
1. Caper tea
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
717907-75-0 (PF-562271) Produits connexes
- 1341489-20-0(3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid)
- 2866307-76-6(Benzenemethanamine, 6-bromo-2,3-difluoro-N-methyl-, hydrochloride (1:1) )
- 1797650-52-2(N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide)
- 1548384-40-2(1-3-fluoro-5-(trifluoromethyl)phenylprop-2-en-1-ol)
- 1270063-92-7((2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid)
- 2229569-65-5(4-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperidin-4-ol)
- 2034328-01-1(Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate)
- 946301-88-8(4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide)
- 2155840-30-3(rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate)
- 946340-63-2(N-4-({2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}sulfamoyl)phenyl-2-methylpropanamide)
Fournisseurs recommandés
atkchemica
(CAS:717907-75-0)PF-562271

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:717907-75-0)PF-562271

Pureté:99%/99%
Quantité:10mg/50mg
Prix ($):189.0/585.0